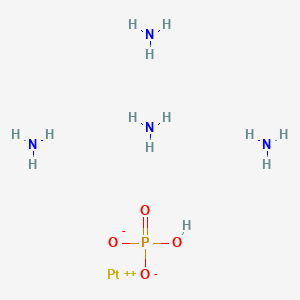

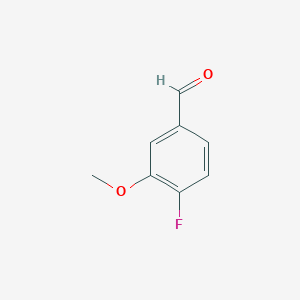

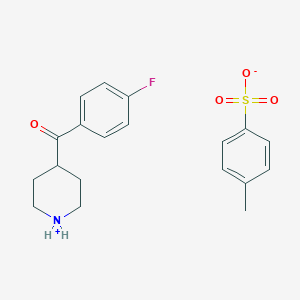

![molecular formula C34H55Cl2NO4 B144179 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate CAS No. 130676-88-9](/img/structure/B144179.png)

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate is a compound formed by the conjugation of chlorambucil, a well-known chemotherapy agent, with oleic acid, a monounsaturated fatty acid. This conjugation aims to enhance the therapeutic efficacy and reduce the side effects of chlorambucil by improving its solubility and targeting capabilities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of chlorambucil-oleic acid conjugate typically involves the esterification of chlorambucil with oleic acid. This reaction is often catalyzed by a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired conjugate.

Industrial Production Methods: In an industrial setting, the production of chlorambucil-oleic acid conjugate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated purification systems further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The oleic acid moiety can undergo oxidation to form hydroperoxides and other oxidative products.

Reduction: The chlorambucil moiety can be reduced to its corresponding amine derivative.

Substitution: The chlorambucil moiety can undergo nucleophilic substitution reactions, particularly with thiol groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Thiol-containing compounds under basic conditions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidative derivatives of oleic acid.

Reduction: Amine derivatives of chlorambucil.

Substitution: Thiol-substituted derivatives of chlorambucil.

Applications De Recherche Scientifique

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and conjugation reactions.

Biology: Employed in studies investigating the cellular uptake and metabolism of fatty acid-conjugated drugs.

Medicine: Explored as a potential therapeutic agent with improved efficacy and reduced side effects compared to chlorambucil alone. It has shown promise in the treatment of various cancers, including leukemia and lymphoma.

Industry: Utilized in the development of targeted drug delivery systems, particularly in the formulation of liposomal and nanoparticle-based drug carriers.

Mécanisme D'action

The mechanism of action of chlorambucil-oleic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cancer cells. The oleic acid moiety enhances the solubility and cellular uptake of the conjugate, facilitating its delivery to target cells.

Comparaison Avec Des Composés Similaires

Chlorambucil: The parent compound, used as a chemotherapy agent.

Oleic Acid: A monounsaturated fatty acid with various biological functions.

Chlorambucil-Spermidine Conjugate: Another conjugate of chlorambucil with improved solubility and targeting capabilities.

Uniqueness: 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate is unique in its ability to combine the therapeutic properties of chlorambucil with the solubility and targeting benefits of oleic acid. This conjugation enhances the overall efficacy of the drug while reducing its side effects, making it a promising candidate for further development in cancer therapy.

Propriétés

Numéro CAS |

130676-88-9 |

|---|---|

Formule moléculaire |

C34H55Cl2NO4 |

Poids moléculaire |

612.7 g/mol |

Nom IUPAC |

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C34H55Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(38)40-29-30-41-34(39)20-17-18-31-21-23-32(24-22-31)37(27-25-35)28-26-36/h9-10,21-24H,2-8,11-20,25-30H2,1H3/b10-9- |

Clé InChI |

JURXPCSUZDDGRL-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

Synonymes |

chlorambucil-oleic acid conjugate COAC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)

![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)